molecular formula C21H27N3O2 B5612698 N'-[4-(diethylamino)benzylidene]-2-(4-ethylphenoxy)acetohydrazide

N'-[4-(diethylamino)benzylidene]-2-(4-ethylphenoxy)acetohydrazide

Cat. No.: B5612698
M. Wt: 353.5 g/mol
InChI Key: IRVFBFSAIPKCLB-PXLXIMEGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[4-(diethylamino)benzylidene]-2-(4-ethylphenoxy)acetohydrazide, commonly known as DEAB, is a chemical compound that has gained significant attention in the field of scientific research due to its numerous biological applications. DEAB is a hydrazine derivative that belongs to the class of Schiff bases and is widely used as a potent inhibitor of aldehyde dehydrogenase (ALDH) enzymes.

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the environment in which it is used. It could potentially interact with other compounds or biological systems in a variety of ways .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound could include further studies of its physical and chemical properties, investigations of its reactivity with other compounds, and exploration of its potential uses in various applications .

Properties

IUPAC Name

N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2-(4-ethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-4-17-9-13-20(14-10-17)26-16-21(25)23-22-15-18-7-11-19(12-8-18)24(5-2)6-3/h7-15H,4-6,16H2,1-3H3,(H,23,25)/b22-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRVFBFSAIPKCLB-PXLXIMEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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